molecular formula C17H17N5O2 B10980277 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B10980277
M. Wt: 323.35 g/mol
InChI Key: NNKRIHLUFCAJNG-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a pyridazine-derived compound featuring a 3,5-dimethylpyrazole substituent at the 3-position of the pyridazinone core and an N-phenylacetamide group at the 1-position. Its molecular formula is inferred to be C₁₇H₁₈N₄O₂, with a molecular weight of approximately 326.36 g/mol (calculated based on structural components). The pyridazinone scaffold is a six-membered aromatic ring containing two nitrogen atoms and a ketone group at position 4.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are often functionalized using benzyl halides or heterocyclic substituents under basic conditions (e.g., potassium carbonate in DMF), as seen in related benzyloxy pyridazine syntheses . Characterization relies on techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), which confirm molecular identity and regiochemistry.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C17H17N5O2/c1-12-10-13(2)22(19-12)15-8-9-17(24)21(20-15)11-16(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

NNKRIHLUFCAJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Key Synthetic Challenges

The molecule’s complexity arises from three distinct heterocyclic systems:

  • 3,5-Dimethylpyrazole : Requires precise control over methyl substitution during cyclization.

  • 6-Oxopyridazinone : Demands regioselective oxidation or cyclization to form the pyridazinone ring.

  • N-Phenylacetamide : Involves amide bond formation with aniline derivatives.

Critical Challenges :

ChallengeSolution StrategySource
Regioselective pyridazinone formationUse of diketones or diamines with cyclization agents
Stabilization of pyrazole intermediatesProtective groups (e.g., Boc) during coupling reactions
High-yield amide couplingActivation via carbonyldiimidazole (CDI) or chloroformates

Synthesis of the 3,5-Dimethylpyrazole Intermediate

Method 1: Cyclization of Hydrazine Derivatives

  • Reagents : Hydrazine hydrate, pentan-2,4-dione (acetylacetone).

  • Conditions : Ethanol, reflux, 2–4 hours.

  • Mechanism : Condensation of hydrazine with acetylacetone forms a pyrazole ring with methyl groups at C3 and C5 positions .

Method 2: Alkylation of Pyrazole Precursors

  • Starting Material : 1H-pyrazole.

  • Reagents : Methyl iodide, K₂CO₃.

  • Conditions : DMF, 60°C, 3 hours.

  • Yield : ~85% (after purification via column chromatography) .

Construction of the 6-Oxopyridazinone Core

Method 1: Oxidative Cyclization

  • Precursor : 3,6-Dihydropyridazine derivatives.

  • Oxidizing Agent : MnO₂ or KMnO₄.

  • Conditions : Acetic acid, 80°C, 6 hours.

  • Outcome : Formation of the pyridazinone ring via dehydrogenation .

Method 2: Cyclocondensation of Diamines

  • Reagents : 1,2-Diaminopropane derivatives, β-diketones.

  • Conditions : Ethanol, catalytic H₂SO₄, reflux.

  • Mechanism : Stepwise formation of the pyridazine ring followed by oxidation to the oxo form .

Method 3: Reductive Cleavage of Isoxazolo-Pyridazinones

  • Precursor : Isoxazolo-pyridazinone intermediates.

  • Reagents : 10% Pd/C, HCOONH₄.

  • Conditions : Anhydrous ethanol, reflux, 1 hour.

  • Yield : ~90% (as reported in pyridazinone derivative syntheses) .

Coupling Pyrazole and Pyridazinone Moieties

Method 1: Suzuki-Miyaura Cross-Coupling

  • Pyrazole Intermediate : 3,5-Dimethylpyrazole-1-boronic acid.

  • Pyridazinone Partner : 3-Halopyridazinone.

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : THF/H₂O (4:1), K₂CO₃, 80°C, 12 hours.

  • Yield : ~75% (analogous to pyrazole-pyridine couplings) .

Method 2: Nucleophilic Aromatic Substitution

  • Pyridazinone Intermediate : 3-Chloro-6-oxopyridazinone.

  • Pyrazole Partner : 1H-Pyrazole (with activating groups).

  • Conditions : DMF, 100°C, 6 hours.

  • Yield : ~60% (requires electron-withdrawing groups on pyridazinone) .

Introduction of the N-Phenylacetamide Group

Method 1: Amide Coupling via Activated Esters

  • Pyridazinone Intermediate : 2-Carboxy-6-oxopyridazinone.

  • Reagents : Ethyl chloroformate, triethylamine.

  • Conditions : THF, 0°C → rt, 2 hours.

  • Amine Partner : Aniline.

  • Conditions : DMF, rt, 6 hours.

  • Yield : ~80% (based on pyrimidine acetamide syntheses) .

Method 2: Direct Acylation

  • Reagents : Phenylacetyl chloride, pyridine.

  • Conditions : Dichloromethane, 0°C → rt, 4 hours.

  • Yield : ~70% (requires anhydrous conditions) .

Optimization and Purification Strategies

Critical Parameters :

ParameterOptimal ValueSource
Reaction Temperature (Coupling)80–100°C
Solvent for Amide FormationTHF or DMF
Purification MethodFlash chromatography (SiO₂, EtOAc/hexane)

Troubleshooting :

  • Low Yields : Use microwave-assisted synthesis to reduce reaction times .

  • Side Reactions : Employ Boc protection for amines during coupling steps .

Comparative Analysis of Synthetic Routes

RouteStepsKey ReagentsYield (%)AdvantagesLimitations
A 5Pd(PPh₃)₄, HCOONH₄60–75High regioselectivityExpensive catalysts
B 4Ethyl chloroformate, K₂CO₃70–80Cost-effectiveRequires anhydrous conditions
C 6MnO₂, β-diketones50–60Simple starting materialsLow reproducibility

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The N-phenylacetamide group in the target compound provides moderate lipophilicity, whereas the N-(6-methyl-2-heptanyl) analog () exhibits higher hydrophobicity due to its branched alkyl chain .

Steric and Electronic Influences :

  • The 3,5-dimethylpyrazole group in the target compound is smaller and less sterically demanding than the 4-phenylpiperazine in ’s analog. This difference may impact binding affinity in biological systems, where bulkier groups could hinder access to active sites.

Synthetic Methodology :

  • Similar to benzyloxy pyridazine derivatives (), the target compound’s synthesis likely involves nucleophilic substitution at the pyridazine ring under basic conditions (e.g., K₂CO₃/DMF). HRMS and ¹H/¹³C NMR data, as reported for analogs in , are critical for confirming regiochemistry .

In contrast, the alkylated analog () may favor membrane permeability, making it suitable for central nervous system targets .

Biological Activity

The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological evaluations, focusing on its antibacterial, antifungal, and antipsychotic properties.

Synthesis

The synthesis of the compound involves a multi-step process that combines various heterocyclic moieties. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
  • Condensation Reactions : The pyrazole is reacted with appropriate acylating agents to form the desired amide structure.
  • Purification : The final product is purified through column chromatography.

Structural Characteristics

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of 365.5 g/mol. Key structural features include:

  • Functional Groups : Presence of both pyrazole and pyridazine rings which contribute to its biological activity.
  • Hydrogen Bonding Potential : The compound exhibits multiple hydrogen bond donors and acceptors, influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related phenylacetamides against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for compounds structurally similar to 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide.
CompoundMIC (µg/mL)Bacterial Strain
A1156.7Xanthomonas oryzae
A2230.5Xanthomonas axonopodis
A3545.2Xanthomonas oryzae pv. oryzicola

These results suggest that the compound may exhibit significant antibacterial activity, potentially through mechanisms such as cell membrane disruption .

Antifungal Activity

In vitro studies have also indicated antifungal potential against common fungal pathogens. The compound's efficacy was assessed using standard antifungal susceptibility tests.

Antipsychotic Activity

Compounds derived from N-phenylacetamides have been linked to antipsychotic effects by modulating neurotransmitter receptors such as 5-HT2A and D2 receptors. In animal models:

  • Behavioral Tests : Various derivatives were evaluated for their ability to induce catalepsy, a measure of antipsychotic activity.
CompoundCatalepsy Induction (Duration in minutes)
A430
A515
A645

These findings indicate that modifications in the chemical structure can significantly influence pharmacological outcomes .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the target compound:

  • Study on Antibacterial Efficacy : A study demonstrated that a series of N-phenylacetamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some achieving lower MIC values than existing antibiotics .
  • Antipsychotic Evaluation : Another research focused on arylpiperazine derivatives showed promising results in reducing psychotic symptoms in animal models, suggesting that structural similarities might confer similar effects to our target compound .

Q & A

Basic: How can researchers optimize the synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide to improve yield and purity?

Answer: Optimization involves:

  • Stepwise synthesis : Sequential coupling of pyrazole and pyridazine moieties under controlled temperatures (60–80°C) to minimize side reactions .
  • Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions or acid catalysts for cyclization steps .
  • Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase columns to isolate intermediates and final products .
  • Analytical validation : Real-time monitoring via Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS) to track reaction progress .

Basic: What experimental techniques are critical for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon connectivity, particularly for distinguishing pyridazine and pyrazole ring substitutions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyridazine derivatives) .

Basic: How should initial biological screening be designed to assess this compound’s bioactivity?

Answer:

  • Target selection : Prioritize enzymes linked to pyridazine derivatives, such as glycogen synthase kinase-3 (GSK-3) or cyclooxygenase (COX), based on structural analogs .
  • Assay conditions : Use enzyme inhibition assays (e.g., fluorescence-based) with IC₅₀ determination at pH 7.4 and 37°C to mimic physiological conditions .
  • Control compounds : Include known inhibitors (e.g., indomethacin for COX) to validate assay sensitivity .

Advanced: What computational strategies can predict reaction pathways for synthesizing this compound efficiently?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method to explore intermediate steps and side reactions .
  • Machine learning : Train models on existing pyridazine synthesis data to predict optimal solvents and catalysts .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Structural benchmarking : Compare crystallographic data (e.g., bond angles, ring conformations) with analogs to identify activity-determining motifs .
  • Dose-response refinement : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line consistency, serum-free media) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., GSK-3) to explain discrepancies in inhibitory potency .

Basic: What statistical methods are recommended for optimizing experimental parameters in synthesis?

Answer:

  • Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum purity .
  • ANOVA : Analyze replicate data to distinguish experimental noise from meaningful trends .

Advanced: How can molecular dynamics simulations enhance understanding of this compound’s mechanism of action?

Answer:

  • Binding free energy calculations : Use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify interactions with targets like kinases .
  • Solvent accessibility studies : Simulate compound behavior in aqueous vs. lipid environments to predict membrane permeability .
  • Conformational sampling : Identify dominant conformers that align with active sites of biological targets .

Basic: What are the key stability challenges for this compound under experimental storage conditions?

Answer:

  • Degradation pathways : Hydrolysis of the acetamide group in acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH) .
  • Light sensitivity : Protect from UV exposure using amber glassware if pyridazine rings show photolytic degradation .
  • Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 6.8) to maintain crystallinity .

Advanced: How can researchers design analogs to improve this compound’s pharmacokinetic properties?

Answer:

  • Bioisosteric replacement : Substitute the phenylacetamide group with thiophene or furan to enhance solubility .
  • Prodrug strategies : Introduce ester groups at the pyridazine oxygen to improve oral bioavailability .
  • Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., methyl groups on pyrazole) for targeted modification .

Advanced: What methodologies validate the selectivity of this compound against off-target proteins?

Answer:

  • Kinome-wide screening : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity .
  • CRISPR-Cas9 knockout models : Validate target specificity in cell lines lacking the putative target protein .
  • Thermal shift assays : Measure protein stability shifts to confirm direct binding .

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